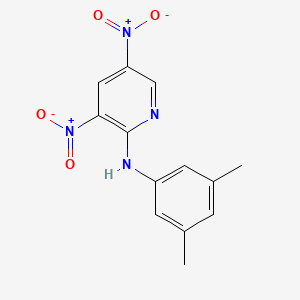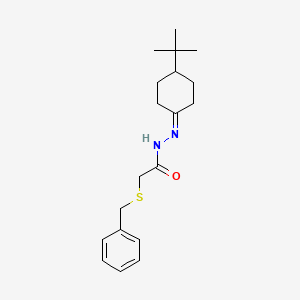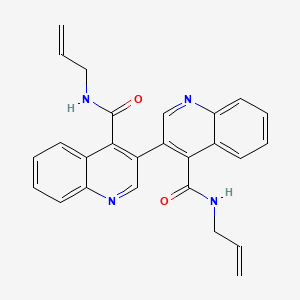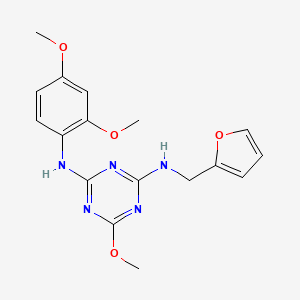
N-(3,5-dimethylphenyl)-3,5-dinitro-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-3,5-dinitro-2-pyridinamine, commonly known as DDNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DDNP is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It is a nitroaromatic compound that contains both a pyridine and an amine functional group. DDNP has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and analytical chemistry.
作用機序
The mechanism of action of DDNP is not well understood. However, it is believed that DDNP interacts with certain proteins and enzymes in the body, leading to changes in their activity. DDNP has been shown to bind specifically to beta-amyloid plaques in the brain, making it a promising candidate for imaging the brain in Alzheimer's patients.
Biochemical and Physiological Effects:
DDNP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DDNP can induce apoptosis, or programmed cell death, in cancer cells. DDNP has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that DDNP can reduce the levels of oxidative stress in the brain, protecting against neurodegenerative diseases.
実験室実験の利点と制限
DDNP has a number of advantages and limitations for use in lab experiments. One advantage is that it is a highly specific reagent, allowing for the detection of certain explosives and heavy metals. Another advantage is that it is a promising candidate for drug delivery, allowing for the targeted delivery of drugs to specific tissues in the body. However, a limitation of DDNP is that it is a highly toxic compound, requiring careful handling and disposal. Another limitation is that it is insoluble in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are a number of future directions for research on DDNP. One area of research is the development of DDNP as a diagnostic tool for Alzheimer's disease. Further studies are needed to determine the specificity and sensitivity of DDNP for beta-amyloid plaques in the brain. Another area of research is the development of DDNP as a drug delivery system. Further studies are needed to determine the efficacy and safety of DDNP as a carrier for drugs. Additionally, further studies are needed to determine the potential applications of DDNP in other fields, such as environmental science and materials science.
合成法
The synthesis of DDNP involves the reaction of 3,5-dimethylphenylamine with a mixture of nitric and sulfuric acid. The resulting product is then treated with acetic anhydride to form DDNP. The synthesis of DDNP is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
DDNP has been extensively studied for its potential applications in various fields of scientific research. In medicine, DDNP has been investigated as a potential diagnostic tool for Alzheimer's disease. DDNP has been shown to bind specifically to beta-amyloid plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for imaging the brain in Alzheimer's patients.
In pharmacology, DDNP has been investigated for its potential use as a drug delivery system. DDNP has been shown to be an effective carrier for drugs, allowing them to be delivered to specific targets in the body. DDNP has also been investigated for its potential use as an anti-cancer agent. Studies have shown that DDNP can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In analytical chemistry, DDNP has been investigated for its potential use as a reagent for the detection of explosives. DDNP has been shown to react specifically with certain explosives, producing a distinctive color change that can be easily detected. DDNP has also been investigated for its potential use as a reagent for the detection of heavy metals.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-8-3-9(2)5-10(4-8)15-13-12(17(20)21)6-11(7-14-13)16(18)19/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBFWGLJUSYCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3,5-dinitropyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)


![2,2'-(1,4-piperazinediyl)bis[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B5171103.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)